2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c23-13-9-12(10-24-16-17-7-4-8-18-16)19-15-20-14(21-22(13)15)11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIPBKUTYOBNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This is achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives under specific conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through substitution reactions using phenyl halides or phenylboronic acids in the presence of catalysts.
Attachment of the Pyrimidin-2-ylsulfanyl Methyl Group: This step involves the reaction of the triazolo[1,5-a]pyrimidine core with pyrimidin-2-ylsulfanyl methyl derivatives under suitable conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, catalysts such as palladium or copper, and specific temperature and pressure conditions .
Scientific Research Applications
Antitumor Activity
Research has shown that triazolopyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the potential of these compounds to act as selective protein inhibitors that target specific pathways involved in tumor growth .
Enzymatic Inhibition
The compound's structural features allow it to interact with various enzymes, making it a candidate for drug design targeting enzyme inhibition. Notably, pyrazolo[1,5-a]pyrimidine derivatives have been recognized for their enzymatic inhibitory activity against kinases and other relevant targets in cancer therapy .
Antiviral Properties
Some derivatives of triazolopyrimidine have shown antiviral activity against viruses such as hepatitis C. The inhibition of viral polymerases is a key mechanism through which these compounds exert their antiviral effects .
Photophysical Properties
The unique structural characteristics of this compound lend themselves to applications in material science. The compound has been investigated for its photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Crystallization and Supramolecular Chemistry
The ability of triazolopyrimidine derivatives to form well-defined crystal structures has implications for supramolecular chemistry. The conformational flexibility and hydrogen-bonding capabilities of these compounds can lead to novel supramolecular architectures that are useful in various applications including drug delivery systems and sensor technologies .
Case Study 1: Anticancer Activity
A study conducted on a series of triazolopyrimidine derivatives demonstrated their effectiveness in inhibiting the growth of various cancer cell lines. The results indicated that modifications at specific positions on the triazolopyrimidine scaffold could enhance anticancer activity significantly.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF-7 |
| Compound B | 3.8 | HeLa |
| Compound C | 4.5 | A549 |
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory potential of triazolopyrimidine derivatives against a specific kinase involved in cancer progression. The study found that certain modifications led to a marked increase in inhibitory potency.
| Compound | Ki (nM) | Target Enzyme |
|---|---|---|
| Compound D | 15 | Kinase X |
| Compound E | 8 | Kinase Y |
Mechanism of Action
The mechanism of action of 2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of essential biological processes in pathogens or cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: This compound shares the same core structure but lacks the phenyl and pyrimidin-2-ylsulfanyl methyl groups.
[1,2,4]Triazolo[1,5-a]pyrimidin-5-yl derivatives: These compounds have different substituents at the 5-position, leading to variations in their biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl derivatives: These compounds have different substituents at the 2-position, affecting their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties .
Biological Activity
2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS Number: 921163-16-8) is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article reviews its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 336.4 g/mol. The structure features a triazolo-pyrimidine core with a phenyl group and a pyrimidinyl sulfanyl substituent, which may contribute to its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of related triazolo-pyrimidine derivatives. For instance, in a study evaluating various compounds against human cancer cell lines (MGC-803, HCT-116, MCF-7), derivatives displayed significant cytotoxicity. Compound H12 from the study exhibited IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), suggesting that structural modifications can enhance activity compared to standard treatments like 5-Fluorouracil (5-Fu) .
Inhibition of Signaling Pathways:
The mechanism by which these compounds exert their effects often involves the inhibition of critical signaling pathways such as the ERK pathway. The study noted that compound H12 inhibited the phosphorylation levels of ERK1/2 and other downstream targets like c-Raf and AKT, leading to apoptosis and G2/M phase arrest in cancer cells .
Cell Cycle Arrest and Apoptosis:
Mechanistic studies indicate that treatment with these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways. This is evidenced by the activation of caspases and modulation of proteins involved in apoptosis regulation like p53 and Bax .
Case Studies
-
Cytotoxicity in Cancer Cell Lines:
- A derivative similar to this compound showed excellent cytotoxicity against EC109 cells with G2/M arrest observed upon treatment .
- Another study indicated that triazolo-pyrimidine derivatives could inhibit tubulin polymerization effectively, contributing to their antiproliferative properties across various cancer types .
- Comparative Analysis:
Summary Table of Antiproliferative Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis induction |
| H12 | MCF-7 | 13.1 | G2/M phase arrest |
| Similar Derivative | EC109 | N/A | Tubulin polymerization inhibition |
Q & A
Q. Advanced
- Substitution at the 5-position : Introducing electron-withdrawing groups (e.g., -CF₃) improves kinase inhibition by 40-60% .
- Sulfone formation : Oxidizing the sulfanyl group to sulfone enhances binding to ATP pockets in kinases .
- Heteroaryl replacements : Replacing phenyl with pyridyl groups increases water solubility without compromising activity .
How does the compound’s crystal structure inform its stability and formulation?
Advanced
Single-crystal X-ray diffraction reveals:
- Intermolecular hydrogen bonds (O-H···N) stabilize the lattice, suggesting excipients that mimic these interactions for solid dispersion formulations .
- Planarity of the triazolo-pyrimidine core , which correlates with thermal stability (decomposition >250°C) .
What computational tools are effective for predicting its mechanism of action?
Q. Advanced
- Molecular dynamics simulations (GROMACS) to study binding persistence with targets like SARS-CoV-2 Mpro .
- Density functional theory (DFT) calculations (Gaussian 09) to map electrostatic potential surfaces and predict nucleophilic attack sites .
How should researchers address discrepancies in cytotoxicity data across cell lines?
Q. Advanced
- Cell line profiling : Compare IC₅₀ values in panels (e.g., NCI-60) to identify lineage-specific sensitivities .
- Apoptosis pathway analysis (flow cytometry) to distinguish cytostatic vs. cytotoxic effects .
- Metabolomic studies (LC-MS) to assess intracellular drug accumulation differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
